molecular formula C9H9NO2 B3350737 3-Hydroxy-2-methylisoindolin-1-one CAS No. 29879-69-4

3-Hydroxy-2-methylisoindolin-1-one

Cat. No.: B3350737
CAS No.: 29879-69-4
M. Wt: 163.17 g/mol
InChI Key: UCEXMNLISKKYAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoindolin-1-one derivatives, including 3-Hydroxy-2-methylisoindolin-1-one, has been achieved using Ugi-type multicomponent reactions (MCRs) with methyl 2-formylbenzoate as one of the starting materials . A facile and efficient one-pot procedure was suitable for all the MCRs under acidic conditions . Another synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones . A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .

Scientific Research Applications

Tubulin Polymerization Inhibition

Studies have identified structural elements in certain chemical compounds related to 3-Hydroxy-2-methylisoindolin-1-one that are essential for inhibiting tubulin polymerization, a key process in the development of cytostatic agents. These compounds are tested for their cytostatic activity in human breast cancer cells and their ability to disrupt microtubule assembly. For instance, derivatives like 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole have demonstrated significant activity in this regard (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

Cycloaddition in Alkaloid Synthesis

Research has explored a [3 + 2] cycloaddition approach to create the 3-hydroxy-3-alkyl oxindole scaffold, which is a component in many natural products, including pyrrolidinoindoline alkaloids. This methodology has been utilized in the total syntheses of alkaloids such as (±)-alline and (±)-CPC-1 (Singh & Roth, 2011).

Fluorescent Probing in Aqueous Environments

A derivative of 3-methyleneisoindolin-1-one, specifically a 7-hydroxy variant, has been synthesized and studied as a new fluorophore for excited-state intramolecular proton transfer (ESIPT). This derivative shows potential as a fluorescent probe to monitor aqueous environments, demonstrating dual emission in certain solvents and a broad emission band in aqueous solutions at near-neutral pH (Kimuro et al., 2017).

Synthesis in Medicinal Chemistry

A range of studies have investigated the synthesis of isoindolin-1-one derivatives for their potential applications in medicinal chemistry. Techniques like ultrasonic-assisted synthesis, palladium-catalyzed coupling, and electrochemical reduction have been explored for creating diverse isoindolin-1-one derivatives. These methods offer high efficiency, group tolerance, and the potential for scale-up (Mardjan et al., 2022; Cao, McNamee, & Alper, 2008; Villagrán et al., 2005).

Anti-Cancer Activity

Isoindolin-1-ones have shown interesting biological activities, including anti-cancer properties. A study on the construction of a library of multisubstituted 3-methyleneisoindolin-1-ones revealed compounds with significant anti-proliferative activity in various human cancer cell lines (Mehta, Mangyan, & Brahmchari, 2022).

Tautomerism Studies

Research into the tautomerism of compounds related to this compound, such as 3-hydroxyisoquinolines, has been conducted to understand their behavior in different solvents. This study contributes to the broader understanding of chemical properties and reactivity of isoindolin-1-ones and their derivatives (Evans, Smith, & Wahid, 1967).

Properties

IUPAC Name

3-hydroxy-2-methyl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5,8,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEXMNLISKKYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=CC=CC=C2C1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3.4 g of potassium borohydride are added slowly to a suspension of 10 g of N-methylphthalimide in 220 cm3 of methanol under an inert atmosphere. The reaction mixture is stirred at a temperature in the region of 20° C. for 20 hours, followed by dropwise addition of 200 cm3 of distilled water. The solvent is then partially evaporated off (about 120 cm3) under reduced pressure (2 kPa) at a temperature in the region of 35° C., and the residue is diluted with 400 cm3 of distilled water. The mixture is extracted with 400 cm3 of ethyl acetate. The organic phase is dried over magnesium sulfate, filtered and then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 30° C. 4.5 g of 3-hydroxy-2-methyl-2,3-dihydroisoindol-1-one are thus obtained in the form of a white powder melting at 130° C.
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3.4 g
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10 g
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220 mL
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200 mL
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Synthesis routes and methods II

Procedure details

NaBH4 (566 mg, 14.91 mmol) was added to a stirring solution of 2-methyl-isoindole-1,3-dione (2.0 g, 12.42 mmol) in methanol (20 mL) at 0° C. Stirring at 0° C. was maintained for 1 hour, then the reaction was warmed to room temperature. Additional NaBH4 (566 mg, 14.91 mmol) was added in order to push the reaction to completion. The reaction was then quenched with acetic acid (5 mL) and partitioned between water and dichloromethane. The organic layer was washed several times with water and concentrated under vacuum to give 659 mg of the sub-title compound as a white solid. MS: ESI (positive): 164 (M+H).
Name
Quantity
566 mg
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2 g
Type
reactant
Reaction Step One
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20 mL
Type
solvent
Reaction Step One
Name
Quantity
566 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2-methylisoindolin-1-one
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3-Hydroxy-2-methylisoindolin-1-one
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Reactant of Route 6
3-Hydroxy-2-methylisoindolin-1-one

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